molecular formula C22H24N4O8S B11587933 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11587933
M. Wt: 504.5 g/mol
InChI Key: CVMYVATYIRSOKR-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a dinitrobenzamido group, and a cyclohexylcarbamoyl group

Preparation Methods

The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dinitrobenzamido group: This step involves the nitration of a benzene ring followed by amide formation.

    Attachment of the cyclohexylcarbamoyl group: This can be done through a carbamoylation reaction using cyclohexyl isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene ring, where nucleophiles can replace nitro groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dinitrobenzamido group may play a role in binding to specific sites, while the thiophene ring can contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but may differ in the substituents on the thiophene ring or the benzene ring.

    ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a different carbamoyl group, which can affect its reactivity and applications.

The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which can impart unique properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H24N4O8S

Molecular Weight

504.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(3,5-dinitrobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H24N4O8S/c1-3-34-22(29)17-12(2)18(20(28)23-14-7-5-4-6-8-14)35-21(17)24-19(27)13-9-15(25(30)31)11-16(10-13)26(32)33/h9-11,14H,3-8H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

CVMYVATYIRSOKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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